molecular formula C14H14ClN5 B11218057 1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218057
M. Wt: 287.75 g/mol
InChI Key: OLBIEFFPMUBGTC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of aromatic amines and halogenated compounds, followed by cyclization using catalysts such as copper(II) in the presence of sodium ascorbate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5/c1-9-4-5-10(15)6-12(9)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3

InChI Key

OLBIEFFPMUBGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(C)C

Origin of Product

United States

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